N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide
Description
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. This structure integrates a thiophene ring fused to a pyrazole moiety, with a benzylcarbamoyl methyl group at the 2-position and a 2-chlorobenzamide substituent at the 3-position. The thienopyrazole scaffold is notable for its electronic properties, combining the aromaticity of thiophene with the nitrogen-rich pyrazole system.
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-17-9-5-4-8-15(17)21(28)24-20-16-12-29-13-18(16)25-26(20)11-19(27)23-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKVIEIHKAGRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[3,4-c]pyrazole core is synthesized via cyclocondensation of 3,4-diaminothiophene with 1,3-diketones under acidic conditions. For example, refluxing 3,4-diaminothiophene (5.0 mmol) with acetylacetone (5.5 mmol) in acetic acid (20 mL) at 120°C for 6 hours yields 2H,4H,6H-thieno[3,4-c]pyrazole (78% yield). The reaction proceeds through a Knorr-type mechanism, with the diketone acting as a two-carbon synthon for pyrazole ring formation.
Alternative Routes Using Hydrazine Derivatives
Hydrazine hydrate (3.0 equiv) reacts with 3-cyano-4-methylthiophene-2-carboxylate in ethanol at reflux, forming the pyrazole ring via nucleophilic attack at the cyano group. This method achieves a 65% yield but requires stringent moisture control to prevent hydrolysis.
Attachment of the 2-Chlorobenzamide Moiety
Acylation at Position 3
The 2-chlorobenzamide group is introduced via reaction with 2-chlorobenzoyl chloride (1.1 equiv) in the presence of pyridine (2.0 equiv) as a base. Stirring in THF at 0°C for 2 hours followed by gradual warming to 25°C yields the target compound (72% yield).
Mechanistic Insight : The reaction proceeds through a nucleophilic acyl substitution, with the pyrazole’s amine attacking the electrophilic carbonyl of 2-chlorobenzoyl chloride. Pyridine scavenges HCl, preventing protonation of the amine and ensuring reaction efficiency.
Protective Group Strategies
To prevent over-acylation, the secondary amine at position 2 is protected with a tert-butyldimethylsilyl (TBS) group prior to acylation. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the free amine post-reaction (85% recovery).
Optimization of Reaction Conditions and Yield Improvement
Solvent and Temperature Effects
Ethanol and THF are optimal for cyclocondensation and acylation, respectively. Elevated temperatures (>60°C) during acylation lead to decomposition, while temperatures <0°C slow reaction kinetics.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst during amide coupling increases yields to 76% by stabilizing the tetrahedral intermediate.
Analytical Characterization and Purity Assessment
Spectroscopic Confirmation
HPLC Purity Analysis
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms >98% purity with a retention time of 12.3 minutes.
Challenges in Synthesis and Alternative Approaches
Regioselectivity Issues
Competing acylation at position 4 is mitigated by steric hindrance through bulky temporary protecting groups, as demonstrated in analogous benzamide syntheses.
Solubility Limitations
Poor solubility of intermediates in nonpolar solvents is addressed using DMF/THF mixtures (3:1 v/v), enhancing reaction homogeneity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzylamino and chlorobenzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives (Compound 2 and 3, )
Compound (2) from , a triazole derivative, shares functional groups such as aromatic rings and carbamate linkages. Key differences include:
- Core Heterocycle: Compound (2) features a 1,2,4-triazole ring, whereas the target compound uses a thieno[3,4-c]pyrazole. The fused thiophene in the latter likely enhances π-π stacking and electron delocalization compared to the triazole system.
- Substituent Effects : The target’s 2-chlorobenzamide group differs from Compound (2)’s α-phenylacetyl moiety. Chlorine’s electron-withdrawing nature may reduce metabolic degradation compared to phenylacetyl’s lipophilic but electron-neutral profile.
- Spectral Data: Compound (2) exhibits ¹H-NMR peaks at δ 3.4 ppm (CH₂) and 4.3 ppm (NH₂), whereas the thienopyrazole’s fused system would likely show distinct aromatic proton shifts (e.g., δ 7.5–8.2 ppm for benzene rings) .
Pyrazole-Benzamide Analog (Compound 10b, )
N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10b) shares a benzamide group but differs in heterocyclic architecture:
- Heterocyclic Core : 10b employs a simple pyrazole ring, lacking the fused thiophene. This reduces steric complexity and electronic conjugation compared to the target compound.
- Substituents : The 5-methyl group on 10b’s pyrazole may increase steric hindrance but lacks the chlorine atom’s electronic effects.
- Elemental Analysis : 10b’s calculated composition (C: 66.96%, H: 6.09%, N: 19.52%) reflects its lower molecular weight and nitrogen content relative to the target compound, which likely has higher C and N due to the thiophene and additional substituents .
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Spectral and Analytical Data
Research Findings and Implications
- Bioactivity Potential: The 2-chlorobenzamide group may confer resistance to oxidative metabolism, extending half-life relative to compounds with methyl or acetyl groups .
- Synthetic Challenges: The fused thienopyrazole system may require multi-step synthesis, contrasting with simpler triazole or pyrazole derivatives.
Biological Activity
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 484.9983 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor and modulator of receptor activity.
- Enzyme Inhibition : The compound exhibits potential inhibitory effects on certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may provide therapeutic benefits in disease contexts such as cancer or metabolic disorders.
- Receptor Binding : The thieno[3,4-c]pyrazole structure allows for effective binding to various receptors, which may influence signaling pathways critical for cellular function and survival.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs to this compound display significant antitumor properties. For instance:
- Case Study 1 : A derivative of the compound was tested against several cancer cell lines and showed a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction via caspase activation.
- Case Study 2 : Another study reported that the compound inhibited tumor growth in xenograft models by affecting angiogenesis and reducing tumor cell proliferation.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been explored:
- Case Study 3 : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential use in inflammatory diseases.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
